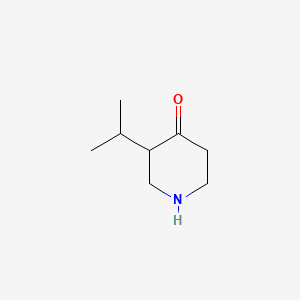![molecular formula C13H18OSi B595947 Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) CAS No. 196599-73-2](/img/structure/B595947.png)
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI), also known as (4-ethoxyphenyl)ethynylsilane, is a chemical compound with the molecular formula C13H18OSi and a molecular weight of 218.37 g/mol . This compound is characterized by the presence of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) typically involves the reaction of trimethylsilylacetylene with 4-ethoxyphenyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: Research into the potential medicinal applications of this compound includes its use in drug development and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) involves its ability to form stable carbon-silicon bonds. The ethynyl group provides a reactive site for various chemical reactions, allowing the compound to participate in a wide range of synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) can be compared with other similar compounds, such as:
(4-Methoxyphenyl)ethynylsilane: Similar in structure but with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)ethynylsilane: Contains a chlorine atom in place of the ethoxy group.
(4-Bromophenyl)ethynylsilane: Features a bromine atom instead of the ethoxy group.
The uniqueness of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBZRCAZYSFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
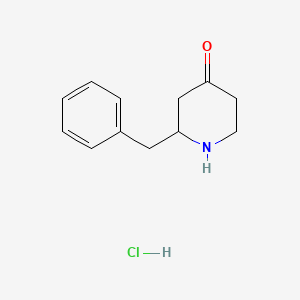

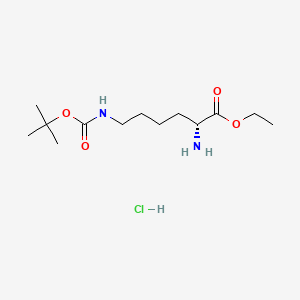
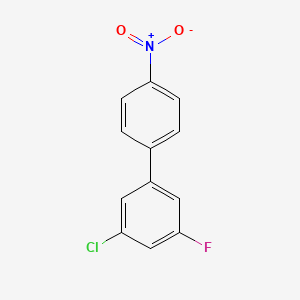
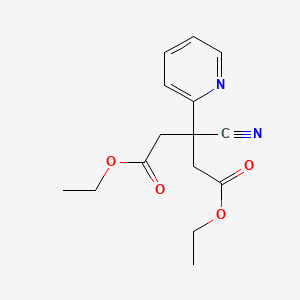
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
